molecular formula C12H8F3N3O2S B15148058 N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide

N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide

Katalognummer: B15148058
Molekulargewicht: 315.27 g/mol
InChI-Schlüssel: ZTMOWDFSDXDVCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a synthetic organic compound that features a thiazole ring and a trifluoroacetamido group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced via the reaction of an amine with trifluoroacetic anhydride.

    Coupling to Benzamide: The final step involves coupling the thiazole and trifluoroacetamido intermediates to a benzamide core using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE depends on its specific application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.

    Receptor Modulation: It may interact with specific receptors, altering their conformation and affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

    N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide.

    N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)PHENYLAMINE: Similar structure but with an amine group instead of a benzamide.

Uniqueness: N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroacetamido group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H8F3N3O2S

Molekulargewicht

315.27 g/mol

IUPAC-Name

N-(1,3-thiazol-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C12H8F3N3O2S/c13-12(14,15)10(20)17-8-3-1-2-7(6-8)9(19)18-11-16-4-5-21-11/h1-6H,(H,17,20)(H,16,18,19)

InChI-Schlüssel

ZTMOWDFSDXDVCD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=NC=CS2

Löslichkeit

38.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.